![molecular formula C7H14ClNO B14390914 2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol CAS No. 89796-42-9](/img/structure/B14390914.png)
2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol is an organic compound that features a chlorinated propenyl group attached to an ethylaminoethanol backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with ethylamine under controlled conditions. One common method involves the use of phase-transfer catalysts to facilitate the reaction between the chlorinated propenyl compound and ethylamine in an aqueous-organic biphasic system . The reaction is usually carried out at room temperature with stirring to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of hydrazine hydrate and alkali in the presence of phase-transfer catalysts can enhance the reaction rate and yield . The process is designed to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated propenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-propen-1-ol: Shares the chlorinated propenyl group but lacks the ethylaminoethanol backbone.
(E)-(3-Chloroprop-1-en-1-yl)benzene: Contains a similar chlorinated propenyl group but with a benzene ring instead of the ethylaminoethanol structure.
Uniqueness
2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol is unique due to its combination of a chlorinated propenyl group and an ethylaminoethanol backbone. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
89796-42-9 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-[2-chloroprop-2-enyl(ethyl)amino]ethanol |
InChI |
InChI=1S/C7H14ClNO/c1-3-9(4-5-10)6-7(2)8/h10H,2-6H2,1H3 |
InChI Key |
YSQYDHTYLOSHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390843.png)
![{[(5,5-Dimethyl-2,10-dioxa-6-thia-3,9-diazaundeca-3,8-dienoyl)(methyl)amino]sulfanyl}methylcarbamyl fluoride](/img/structure/B14390851.png)
![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
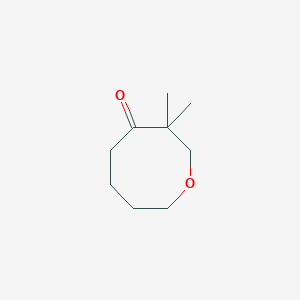
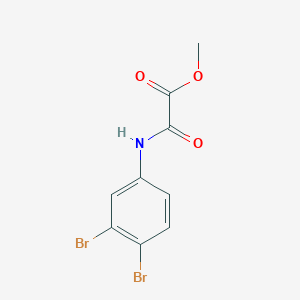
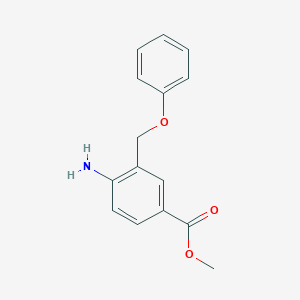
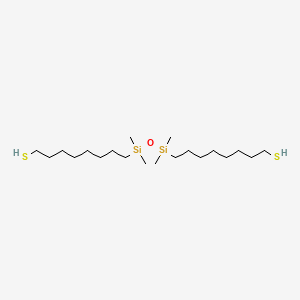
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
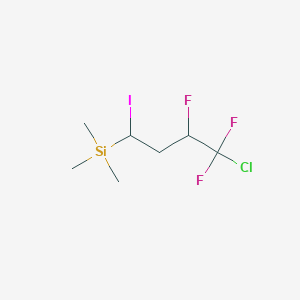

![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
